molecular formula C21H27N5O3 B3007209 9-(4-ethoxyphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 845800-47-7

9-(4-ethoxyphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B3007209
CAS RN: 845800-47-7
M. Wt: 397.479
InChI Key: IXDTWXUHLKLCEW-UHFFFAOYSA-N
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Description

The compound “9-(4-ethoxyphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” is a pyrano[2,3-d]pyrimidine-2,4-dione derivative . These derivatives have been studied for their potential as inhibitors against Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage . They have shown promising activity against human cancer cell lines .


Synthesis Analysis

The synthesis of pyrimidine derivatives involves various methods. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylquinolines . Activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines .

Mechanism of Action

The mechanism of action of pyrano[2,3-d]pyrimidine-2,4-dione derivatives involves inhibition of PARP-1 . PARP-1 is involved in DNA repair damage, and its inhibitors have been used to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Future Directions

The future directions in the study of pyrano[2,3-d]pyrimidine-2,4-dione derivatives could involve further exploration of their potential as inhibitors against PARP-1 . This could involve the synthesis of a wider range of derivatives and evaluation of their inhibitory activity towards PARP-1 and their anti-proliferative activity against various human cancer cell lines .

properties

IUPAC Name

9-(4-ethoxyphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O3/c1-5-29-16-9-7-15(8-10-16)24-11-6-12-25-17-18(22-20(24)25)23(4)21(28)26(19(17)27)13-14(2)3/h7-10,14H,5-6,11-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDTWXUHLKLCEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(4-ethoxyphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

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